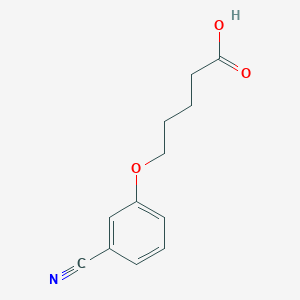
1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, also known as DMTBT, is a heterocyclic aromatic compound that has been used in a variety of scientific applications. DMTBT has been synthesized from several different methods and has been used in research for its unique properties.
Applications De Recherche Scientifique
Luminescence Sensing Applications
Research by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks has shown potential applications in luminescence sensing of benzaldehyde and its derivatives. These frameworks exhibit characteristic sharp emission bands that are selectively sensitive to benzaldehyde-based derivatives, highlighting the potential of similar compounds for fluorescence sensing applications (Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Corrosion Inhibition
Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives, including structures similar to 1-(2,4-dimethylphenyl)-1H-1,3-benzodiazole-2-thiol, on mild steel in HCl solution. The study showed that these compounds exhibit significant inhibition efficiency, suggesting their utility in protecting metals from corrosion (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Complex Molecular Structures and Reactions
The synthesis and mechanistic study of palladium(II)-catalyzed cyclization of enediynes to benzo[a]carbazoles by Chen et al. (2010) demonstrates the role of similar compounds in facilitating specific types of chemical reactions. This research shows the potential of using this compound in synthetic chemistry for creating complex molecular structures (Chin‐Chau Chen, L. Chin, Shyh‐Chyun Yang, & Ming‐Jung Wu, 2010).
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-8-13(11(2)9-10)17-14-6-4-3-5-12(14)16-15(17)18/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZJIGJWAWSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3NC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)


![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)



![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)